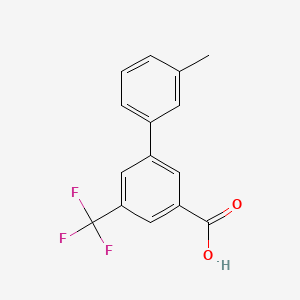

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid

Descripción general

Descripción

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is an aromatic compound that features a trifluoromethyl group and a methylphenyl group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid can be achieved through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .

Aplicaciones Científicas De Investigación

Active Pharmaceutical Ingredients (APIs)

The compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients due to its favorable pharmacokinetic properties. The trifluoromethyl group is known to enhance the binding affinity of drugs to their biological targets, which is vital for improving therapeutic efficacy. For instance:

- Fluorinated Drugs : Many FDA-approved drugs contain trifluoromethyl groups that significantly enhance their biological activity. The inclusion of such groups can increase potency against specific targets, such as enzymes involved in metabolic pathways .

Case Study: Drug Development

A notable case study involves the development of a drug candidate that incorporates 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid as a core structure. The compound was evaluated for its ability to inhibit specific enzyme pathways critical in disease progression, demonstrating enhanced activity compared to non-fluorinated analogs.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound finds applications in agrochemicals:

- Pesticide Development : The compound has been utilized as an intermediate in the synthesis of herbicides and fungicides. Its lipophilic nature allows for better penetration into plant tissues, enhancing efficacy against pests and diseases.

Environmental Impact and Biodegradation

The environmental persistence of fluorinated compounds raises concerns regarding their biodegradability. Studies have shown that certain microbial strains can metabolize trifluoromethyl-substituted benzoates, including this compound. For example:

- Microbial Degradation : Research indicates that Pseudomonas putida can cometabolize trifluoromethyl benzoates, leading to partial degradation products that may be less harmful than the parent compound .

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Enhanced binding affinity and biological activity |

| Agrochemicals | Development of herbicides | Improved efficacy due to lipophilicity |

| Environmental Science | Biodegradation studies | Understanding microbial metabolism |

Mecanismo De Acción

The mechanism by which 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its targets .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

5-Trifluoromethylbenzoic acid:

Uniqueness

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and methylphenyl groups. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse reactivity, making it a valuable compound for various applications .

Actividad Biológica

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H9F3O2

- Molecular Weight : Approximately 216.18 g/mol

- Structure : The compound features a trifluoromethyl group and a methylphenyl substituent, contributing to its lipophilicity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound includes antiviral, antimicrobial, and anticancer properties. Its unique structure enhances its interaction with various biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound can act as fusion inhibitors against the influenza A virus. For example, a related compound exhibited an inhibition concentration (IC) of 0.22 µM against viral fusion processes, suggesting that this class of compounds may have significant antiviral potential.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In particular, it demonstrated effective inhibition against various strains of Staphylococcus species:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 3.9 | 1000 |

| Staphylococcus epidermidis | 15.63 | 1000 |

| Bacillus cereus | 15.63 | >1000 |

These findings indicate that the compound possesses bacteriostatic activity against certain Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In anticancer studies, the compound's derivatives have been tested against various cancer cell lines. The IC50 values for some derivatives were found to be higher than those of standard chemotherapeutics like Doxorubicin, indicating lower potency but still notable activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW620 | 69.02 ± 12.63 |

| Doxorubicin | SW620 | 1.83 ± 0.10 |

While these results suggest potential anticancer properties, further optimization and testing are necessary to enhance efficacy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Viral Fusion Inhibition : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with viral proteins involved in fusion processes.

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

- Anticancer Mechanisms : Potential pathways include apoptosis induction or cell cycle arrest in cancer cells, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

- Antiviral Studies : A study highlighted the efficacy of structurally similar compounds as fusion inhibitors with IC values significantly lower than traditional antiviral agents.

- Antimicrobial Efficacy : A recent investigation into thiosemicarbazide derivatives showed that modifications to the structure of benzoic acid derivatives could enhance antimicrobial activity against resistant strains .

- Anticancer Research : Comparative studies between benzoic acid derivatives revealed that while some exhibited lower potency than established drugs, their unique mechanisms could provide alternative therapeutic avenues .

Propiedades

IUPAC Name |

3-(3-methylphenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-9-3-2-4-10(5-9)11-6-12(14(19)20)8-13(7-11)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYYNJUAAYZTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688616 | |

| Record name | 3'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-10-9 | |

| Record name | 3'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.